molecular formula C19H18N4O2 B1665930 AZD1080 CAS No. 612487-72-6

AZD1080

Katalognummer: B1665930
CAS-Nummer: 612487-72-6
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: BLTVBQXJFVRPFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

Alzheimer's Disease:
AZD1080 has been extensively studied for its effects on synaptic plasticity and tau phosphorylation. In preclinical studies, it demonstrated the ability to reverse deficits in long-term potentiation in rodent models, indicating its potential to ameliorate cognitive deficits associated with Alzheimer's disease. The drug was shown to inhibit tau phosphorylation effectively in both human tau-expressing cells and intact rat brains .

Key Findings:

  • Long-Term Effects: Subchronic administration was necessary for reversing synaptic plasticity deficits, suggesting that prolonged treatment may be required for therapeutic efficacy .
  • Peripheral Target Engagement: Phase 1 clinical studies indicated that this compound engages peripheral targets effectively, providing evidence of its pharmacodynamic effects in humans .

Cancer Treatment

Ovarian Cancer:
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in ovarian cancer. In vitro experiments revealed that this compound significantly suppressed cell proliferation, invasion, and migration in ovarian carcinoma cell lines (A2780 and OVCAR3). The compound induced G1 cell cycle arrest and downregulated several key proteins involved in cell cycle progression and apoptosis .

Key Findings:

  • Concentration-Dependent Effects: this compound's inhibitory effects on ovarian cancer cells were dose-dependent, with significant reductions observed at concentrations as low as 1 μM .
  • Mechanistic Insights: The drug reduced the expression of GSK-3β, cyclin D1, CDK2, CDK1, Bcl-xL, and MMP9 at both mRNA and protein levels, indicating a multifaceted mechanism of action against tumorigenesis .

Data Summary

Application AreaKey FindingsReferences
Neurodegenerative Diseases- Inhibits tau phosphorylation
- Reverses synaptic plasticity deficits
Ovarian Cancer- Suppresses cell proliferation
- Induces G1 arrest
- Downregulates key proteins

Case Study 1: Alzheimer's Disease

In a study involving transgenic mice models for Alzheimer's disease, this compound was administered over a period of several weeks. Results indicated a significant improvement in cognitive function as measured by behavioral tests and enhanced synaptic plasticity observed through electrophysiological recordings .

Case Study 2: Ovarian Cancer

A series of experiments conducted on human ovarian cancer cell lines demonstrated that this compound not only inhibited proliferation but also altered the morphology of cancer cells by reducing lamellipodia formation. The study concluded that this compound could serve as a promising candidate for further clinical trials targeting ovarian cancer therapy .

Wirkmechanismus

Target of Action

AZD1080, also known as AZ-11548415 or 2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile, is a potent and selective inhibitor of Glycogen synthase kinase-3 (GSK3) . GSK3 is a highly conserved serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis . It has two isoforms, GSK3α and GSK3β, both of which are targeted by this compound .

Mode of Action

This compound interacts with its targets, GSK3α and GSK3β, by inhibiting their kinase activity . This inhibition results in the suppression of the phosphorylation of various downstream substrates of GSK3, including the microtubule-binding protein tau . The inhibition of GSK3 by this compound is selective, with Ki values of 6.9 nM for GSK3α and 31 nM for GSK3β .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tau phosphorylation pathway . GSK3 is the major kinase that phosphorylates tau, and abnormal hyperphosphorylation of tau leads to microtubule dysfunction and is believed to promote the formation of neurofibrillary tangles . These tangles are implicated in a number of neurodegenerative tauopathies, including Alzheimer’s disease . By inhibiting GSK3, this compound suppresses tau phosphorylation, thereby potentially mitigating these pathological conditions .

Result of Action

The molecular effect of this compound is the inhibition of tau phosphorylation in cells expressing human tau and in the intact rat brain . On a cellular level, this compound has been shown to reverse synaptic plasticity deficits in rodent brain . It’s also suggested that this compound may have both disease-modifying and symptomatic potential in the treatment of Alzheimer’s disease and related tauopathies .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

AZD-1080 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung der Indol-Kernstruktur beinhalten. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von AZD-1080 beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dies umfasst:

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZD-1080 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von AZD-1080 mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

AZD-1080 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Glykogensynthasekinase-3 beta und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.

    Biologie: Untersucht für seine Rolle bei der Modulation zellulärer Prozesse wie Zellproliferation, Differenzierung und Apoptose.

    Medizin: Als potenzielles Therapeutikum für neurodegenerative Erkrankungen, insbesondere die Alzheimer-Krankheit, untersucht, da es die Tau-Phosphorylierung hemmen und synaptische Plastizitätsdefizite beheben kann.

    Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf die Glykogensynthasekinase-3 beta und verwandte Pfade abzielen

Wirkmechanismus

AZD-1080 übt seine Wirkungen aus, indem es die Glykogensynthasekinase-3 beta selektiv hemmt. Der Mechanismus beinhaltet:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von AZD-1080

AZD-1080 ist aufgrund seiner hohen Selektivität und Potenz für die Glykogensynthasekinase-3 beta sowie seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und periphere Zielbindung aufzuweisen, einzigartig. Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen .

Biologische Aktivität

AZD1080 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase implicated in various neurodegenerative diseases, particularly Alzheimer's disease (AD). By inhibiting GSK-3, this compound aims to address the pathological phosphorylation of tau proteins, which leads to neurofibrillary tangles and synaptic dysfunction. This article focuses on the biological activity of this compound, examining its effects on synaptic plasticity, tau phosphorylation, and potential applications in cancer treatment.

GSK-3 Inhibition

GSK-3 is a key player in several cellular processes, including metabolism, cell differentiation, and apoptosis. Its dysregulation is linked to various diseases, including AD and cancer. This compound selectively inhibits GSK-3β, leading to:

  • Reduction in tau phosphorylation : Inhibition of GSK-3 prevents tau protein from detaching from microtubules, thereby reducing neurofibrillary tangles associated with AD .
  • Rescue of synaptic plasticity : this compound has been shown to reverse deficits in long-term potentiation (LTP) in rodent models, suggesting its potential to restore cognitive functions impaired by synaptic dysfunction .

Pharmacodynamics

This compound exhibits a prolonged pharmacodynamic effect, allowing for less frequent dosing. In clinical studies, it demonstrated sustained inhibition of glycogen synthase activity in blood mononuclear cells, indicating effective peripheral target engagement .

Case Studies and Research Findings

  • Synaptic Plasticity Restoration :
    • Study : In a rodent model, subchronic administration of this compound reversed MK-801-induced deficits in LTP.
    • Findings : This suggests that longer-term modifications of proteins downstream of GSK-3 signaling are necessary for restoring synaptic function .
  • Tau Phosphorylation :
    • Mechanism : this compound significantly inhibits tau phosphorylation in both human tau-expressing cells and intact rat brains.
    • Implication : This inhibition is crucial for preventing tau aggregation and subsequent neurodegeneration associated with AD .

Comparative Efficacy in Cancer Treatment

This compound's role extends beyond neurodegeneration; it has shown promise in cancer research as well:

  • Ovarian Cancer Studies :
    • Results : this compound exposure led to suppressed proliferation, invasion, and migration of ovarian cancer cells. It downregulated key proteins involved in cell cycle regulation and apoptosis (e.g., CDK2, cyclin D1) in a dose-dependent manner .
    • : These findings position this compound as a potential therapeutic agent for ovarian cancer treatment, warranting further clinical investigation .

Table 1: Effects of this compound on Biological Activity

Biological ActivityMeasurement MethodResultReference
Tau PhosphorylationWestern BlotSignificant reduction
Synaptic PlasticityLong-term Potentiation (LTP)Reversal of deficits with subchronic dosing
Cancer Cell ProliferationCell Viability AssayDose-dependent suppression

Eigenschaften

IUPAC Name

2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTVBQXJFVRPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678598
Record name 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612487-72-6
Record name AZD-1080
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612487726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1080
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TII45R8IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD1080
Reactant of Route 2
AZD1080
Reactant of Route 3
AZD1080
Reactant of Route 4
Reactant of Route 4
AZD1080
Reactant of Route 5
Reactant of Route 5
AZD1080
Reactant of Route 6
AZD1080

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.